15,15'-(Butane-1,4-diyl)bis(7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane)
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Overview
Description
15,15’-(Butane-1,4-diyl)bis(7,15-diazadispiro[515~8~3~6~]hexadecane) is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15,15’-(Butane-1,4-diyl)bis(7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane) typically involves multi-step organic reactions. One common approach is the reaction of 1,4-dibromobutane with a suitable diazadispiro compound under controlled conditions. The reaction is often carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like toluene or dichloromethane are commonly used, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
15,15’-(Butane-1,4-diyl)bis(7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where halogen atoms in the compound can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
15,15’-(Butane-1,4-diyl)bis(7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which 15,15’-(Butane-1,4-diyl)bis(7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane) exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(diphenylphosphino)butane: A similar compound used as a ligand in catalysis.
4,4’-(Butane-1,4-diylbis(oxy))dianiline: Another related compound with applications in polymer chemistry.
Uniqueness
15,15’-(Butane-1,4-diyl)bis(7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane) is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
53816-35-6 |
---|---|
Molecular Formula |
C32H58N4 |
Molecular Weight |
498.8 g/mol |
IUPAC Name |
15-[4-(7,15-diazadispiro[5.1.58.36]hexadecan-15-yl)butyl]-7,15-diazadispiro[5.1.58.36]hexadecane |
InChI |
InChI=1S/C32H58N4/c1-5-15-29(16-6-1)25-35(26-30(33-29)17-7-2-8-18-30)23-13-14-24-36-27-31(19-9-3-10-20-31)34-32(28-36)21-11-4-12-22-32/h33-34H,1-28H2 |
InChI Key |
MZISUAFZEDTBKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CN(CC3(N2)CCCCC3)CCCCN4CC5(CCCCC5)NC6(C4)CCCCC6 |
Origin of Product |
United States |
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